molecular formula C18H14N2O2 B14500771 3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide CAS No. 62879-74-7

3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide

Cat. No.: B14500771
CAS No.: 62879-74-7
M. Wt: 290.3 g/mol
InChI Key: SKVVDYKWCPIYGN-UHFFFAOYSA-N
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Description

3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide is an organic compound that features an anthracene moiety attached to a carbamoylprop-2-enamide group. Anthracene derivatives are well-known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide typically involves the reaction of anthracene derivatives with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where anthracene aldehyde reacts with a suitable amide in the presence of a base . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthracene derivatives with altered functional groups, which can be used in different applications such as fluorescent probes and OLEDs .

Scientific Research Applications

3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide stands out due to its unique combination of an anthracene moiety with a carbamoylprop-2-enamide group, which imparts distinct photophysical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

62879-74-7

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-anthracen-9-yl-N-carbamoylprop-2-enamide

InChI

InChI=1S/C18H14N2O2/c19-18(22)20-17(21)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H,(H3,19,20,21,22)

InChI Key

SKVVDYKWCPIYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)NC(=O)N

Origin of Product

United States

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